molecular formula C11H12N4O2 B2793480 N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine CAS No. 318238-12-9

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2793480
CAS No.: 318238-12-9
M. Wt: 232.243
InChI Key: LBICDZLPOYIPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrazole Research Context

Historical Development of Nitropyrazole Derivatives

The exploration of nitropyrazoles began in the mid-20th century, driven by their aromatic stability and reactivity. Early studies focused on nitration techniques, where pyrazole’s dual nitrogen atoms posed challenges for regioselective substitution. Initial work by Hüttel and Büchele demonstrated that nitration with nitric acid–sulfuric acid mixtures preferentially substitutes the 4-position of pyrazole, forming 4-nitropyrazole. This regioselectivity arises from the electron-withdrawing effects of the pyrazole ring, which direct electrophilic attack to the most electron-rich carbon.

A pivotal advancement came with the discovery of N- to C-nitro rearrangements. Janssen et al. proposed a -sigmatropic shift mechanism for converting N-nitropyrazoles to 3- or 4-nitropyrazoles under thermal or acidic conditions. For instance, heating N-nitropyrazole in benzonitrile at 180°C yielded 3-nitropyrazole with 98% efficiency. These rearrangements expanded the synthetic toolbox, enabling access to previously inaccessible regioisomers.

The 21st century saw diversification into polynitropyrazoles. Trinitropyrazole (TNP), synthesized via oxidation of intermediates like LLM-116, showcased exceptional thermal stability (decomposition temperature >260°C) and detonation velocities (~9.0 km·s⁻¹). Concurrently, methods for introducing trinitromethyl and dinitromethyl groups at pyrazole carbons emerged, enhancing energetic performance while maintaining stability.

Table 1: Key Milestones in Nitropyrazole Synthesis

Year Development Significance Reference
1950s 4-Nitropyrazole synthesis Established regioselective nitration
1970s N→C nitro rearrangement mechanisms Enabled access to 3-nitropyrazole isomers
2010s Trinitromethyl-functionalized pyrazoles Achieved densities >1.9 g·cm⁻³

Position of N-Methyl-1-(4-Methylphenyl)-4-Nitro-1H-Pyrazol-5-Amine in Pyrazole Research

This compound occupies a niche in pyrazole chemistry due to its hybrid substituent profile. The 4-nitro group, a hallmark of early nitropyrazoles, confers electrophilic reactivity, while the N-methyl and 4-methylphenyl groups introduce steric and electronic modifications.

Structural and Electronic Features
  • Nitro Group (4-position): The nitro group’s electron-withdrawing nature polarizes the pyrazole ring,

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-3-5-9(6-4-8)14-11(12-2)10(7-13-14)15(16)17/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBICDZLPOYIPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the methylation of the amine group is achieved using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and methylation steps are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed

    Reduction: N-methyl-1-(4-methylphenyl)-4-amino-1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases and cancer. The compound's structure allows for modifications that enhance its therapeutic efficacy.

Key Findings:

  • Anti-inflammatory Activity: Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been tested against standard anti-inflammatory drugs like diclofenac sodium, demonstrating comparable efficacy .
  • Anticancer Properties: Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. A series of synthesized pyrazole compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices.

Applications:

  • Pesticide Development: The compound has been incorporated into formulations designed to control pest populations while minimizing environmental impact .
  • Herbicide Formulations: Research indicates that pyrazole derivatives can be effective in inhibiting the growth of unwanted plant species, thereby enhancing crop yields .

Analytical Chemistry

This compound is employed in analytical methods such as chromatography and spectroscopy to detect and quantify nitroaromatic compounds in environmental samples.

Key Applications:

  • Environmental Monitoring: The compound aids in pollution monitoring by providing a means to detect nitroaromatic pollutants in soil and water samples .
  • Chromatographic Techniques: It is used as a standard reference material for calibrating analytical instruments due to its stable chemical properties .

Material Science

In material science, this compound's properties make it suitable for developing advanced materials, including polymers and coatings.

Research Insights:

  • Polymer Development: The compound has been investigated for its ability to enhance the thermal and mechanical properties of polymers, making them more durable and resistant to degradation .
  • Coating Applications: Its unique chemical structure allows for the development of coatings with specific functional characteristics, such as increased resistance to corrosion and wear .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Pharmaceutical DevelopmentPMC4766773Pyrazole derivatives showed significant anti-inflammatory activity.
Agricultural ChemistryChemImpexEffective as a pesticide, reducing pest populations significantly.
Analytical ChemistryPMC6151840Used for detecting nitroaromatic compounds in environmental samples.
Material ScienceChemImpexEnhanced thermal properties in polymer formulations.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or receptors is also a key aspect of its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects
N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine C₁₂H₁₄N₄O₂ 258.27 4-NO₂, 1-(4-MePh), 5-NMe Strong electron-withdrawing (NO₂), moderate donating (NMe)
5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-(4-chloro-phenyl)-amine C₁₈H₁₄Cl₂N₄ 363.23 4-Cl, 3-Me, 1-Ph, 4-CH=N-(4-ClPh) Electron-withdrawing (Cl), resonance (imine)
3-Methyl-4-nitroso-1-phenyl-N-(phenylmethyl)-1H-pyrazol-5-amine C₁₇H₁₆N₄O 308.34 4-NO, 1-Ph, 5-NBn Electron-withdrawing (NO), bulky benzyl group
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine C₂₀H₁₄FN₅O₂ 375.36 4-F, 1-(4-NO₂Ph), 3-Pyridinyl Polar (F, NO₂), π-π stacking (pyridine)

Key Observations :

  • Nitro vs.

Key Observations :

  • Nitro group introduction typically requires harsh conditions (e.g., HNO₃/H₂SO₄), whereas N-methylation is achieved via nucleophilic substitution or reductive amination .
  • Higher yields (70–75%) are noted for simpler derivatives like 4-amino-1-methyl-5-nitropyrazole, suggesting steric hindrance from aryl groups reduces efficiency in bulkier analogs .

Pharmacological and Crystallographic Insights

Key Observations :

  • Fluorine and nitro groups enhance binding to hydrophobic enzyme pockets, as seen in ’s anti-inflammatory activity .
  • The triclinic crystal system (P1) in suggests dense packing due to polar substituents, which may correlate with improved bioavailability .

Biological Activity

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine is a synthetic organic compound classified as a pyrazole derivative. Its structure features a pyrazole ring substituted with a nitro group, a methyl group, and an amine group. This unique combination of functional groups positions it as an intriguing subject for various biological and chemical studies, particularly in the realms of medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of 4-methylphenylhydrazine with ethyl acetoacetate.
  • Nitration : Introduction of the nitro group using nitric acid.
  • Methylation : Methylation of the amine group using methyl iodide under basic conditions.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The methyl group on the pyrazole can be substituted with other functional groups.
  • Oxidation : The nitro group can be reduced using hydrogen gas in the presence of a catalyst .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that pyrazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .

Case Study: Antimicrobial Screening

A study involving various pyrazole derivatives demonstrated that certain compounds showed good activity against P. mirabilis and A. niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. For instance, some compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The structural framework of this compound suggests potential anticancer activity. Research has indicated that similar pyrazole compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureus, A. nigerInhibition of growth (MIC 31.25–62.5 µg/mL)
Anti-inflammatoryTNF-α, IL-6Up to 85% inhibition
AnticancerBreast cancer (MDA-MB-231), Liver cancer (HepG2)Growth inhibition observed

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thereby eliciting various biological effects such as enzyme inhibition or receptor modulation .

Q & A

Q. What synthetic methodologies are commonly employed for N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step routes starting with functionalized pyrazole precursors. For example, cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are critical for forming the pyrazole core . Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance nitro-group introduction.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nitro-substitution efficiency.
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer: A combination of methods is essential:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl and nitro groups) and confirms regiochemistry .
  • IR : Identifies nitro (N-O stretch ~1520 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
    • X-ray crystallography : Resolves 3D structure, including bond angles (e.g., N1–C2–N6 = 123.1°) and packing interactions. SHELXL software refines data, addressing challenges like thermal motion in nitro groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental structural data for this compound?

Answer: Contradictions often arise from dynamic effects (e.g., torsional flexibility) or crystal-packing forces. Methodological approaches include:

  • Multi-technique validation : Cross-reference X-ray data (e.g., triclinic crystal system, a = 8.5088 Å ) with DFT calculations (B3LYP/6-31G* basis set) to assess conformer stability.
  • Dynamic NMR : Probes solution-phase conformations to identify discrepancies with solid-state structures .
  • SHELX refinement : Adjusts for anisotropic displacement parameters and hydrogen-bonding networks .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound for therapeutic potential?

Answer: SAR studies focus on substituent effects:

  • Nitro-group modification : Replace nitro with cyano or trifluoromethyl to modulate electron-withdrawing effects and bioavailability .
  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina, validating with in vitro assays (IC₅₀ measurements) .
  • Comparative analogs : Analyze derivatives like N-ethyl-5-fluoro analogs to assess fluorine’s impact on metabolic stability .

Q. What crystallographic refinement challenges arise with this compound, and how are they mitigated?

Answer: Key challenges include:

  • Disordered nitro groups : Apply SHELXL’s PART instructions to model alternative conformations .
  • Twinned crystals : Use TWIN/BASF commands in SHELXL to refine twin fractions .
  • High R-factors : Iterative refinement with high-resolution data (e.g., I > 2σ(I)) reduces residuals (R₁ < 0.07) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.